N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of substituted pyrimidine derivatives. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. The structure features a benzamide moiety attached to a pyrimidine ring, which is substituted at specific positions with hydroxyl and methyl groups.
This compound can be classified under heterocyclic compounds due to the presence of the pyrimidine ring. It is often investigated for its biological activities, including its role as an inhibitor in various enzymatic processes. The synthesis and characterization of such compounds are crucial for developing new therapeutic agents.
The synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide typically involves several key steps:
These methods have been documented in various studies, highlighting their efficiency and effectiveness in synthesizing similar compounds .
The molecular structure of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide can be represented as follows:
The compound's three-dimensional structure can be analyzed using computational chemistry tools or X-ray crystallography if available, providing insights into its spatial arrangement and potential interactions with biological targets.
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide can participate in various chemical reactions:
These reactions are critical for modifying the compound's properties and enhancing its pharmacological profile .
The mechanism of action for N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide involves its interaction with specific biological targets, such as enzymes involved in DNA methylation processes.
This mechanism is crucial for developing therapeutic agents aimed at regulating gene expression through epigenetic modifications.
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide has several potential applications in scientific research:
The systematic IUPAC name for this compound is N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzamide, reflecting its precise atomic connectivity and functional group arrangement. Structural characterization confirms a trisubstituted pyrimidine core featuring methyl (C6), hydroxyl (C2/C4), and benzamide (C5) substituents. Key identifiers include:
Table 1: Structural Identifiers of N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzamide
Identifier Type | Value |
---|---|
Canonical SMILES | CC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=CC=C2 |
InChIKey | AMXIJIKPVABXMI-UHFFFAOYSA-N |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 3 |
Heavy Atom Count | 18 |
Complexity | 422 |
X-ray crystallography studies of analogous benzamide-pyrimidines reveal extended conjugation and coplanar orientation between the pyrimidine and benzamide rings, facilitating π-stacking interactions. The molecule's hydrogen-bonding network originates from the pyrimidine's N-H/O=C groups and the benzamide's N-H, creating a distinctive pattern crucial for molecular recognition. Tautomeric equilibria exist between the 2,4-dihydroxy form and the energetically favorable 2,4-dioxo tautomer, with the latter predominating in the solid state. This tautomerism influences both physicochemical behavior and biological interactions, particularly in forming stable hydrogen bonds with target proteins [2] [7].
The compound exhibits calculated physicochemical parameters essential for drug-likeness assessment. Its monoisotopic exact mass is 245.08004122 g/mol, with a moderate partition coefficient (XLogP3 value of 0.4) suggesting balanced hydrophilicity-lipophilicity. This XLogP3 value, combined with moderate molecular weight (245.23 g/mol), aligns with Lipinski's criteria for oral bioavailability. Key molecular descriptors include:
Table 2: Physicochemical Profile of N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzamide
Property | Value | Significance |
---|---|---|
Molecular Weight | 245.23 g/mol | Within ideal range for bioavailability (<500 g/mol) |
XLogP3 | 0.4 | Indicates moderate lipophilicity |
Hydrogen Bond Donors | 3 | Capacity for target recognition |
Hydrogen Bond Acceptors | 3 | Influences solubility and permeability |
Polar Surface Area | 93.7 Ų (est.) | Suggests moderate cell permeability |
Rotatable Bond Count | 2 | Indicates molecular flexibility |
The compound's solubility profile is influenced by its three hydrogen bond donors and three acceptors, with predicted aqueous solubility in the moderate range (estimated 10-30 mg/L). Its polar surface area (approximately 93.7 Ų, estimated from analogs) approaches the upper threshold for optimal membrane permeability but remains viable for drug development. Storage recommendations indicate stability under standard laboratory conditions, though specific stability studies recommend protection from prolonged light exposure and oxidative conditions. The presence of multiple hydrogen-bonding sites enhances crystal lattice energy, contributing to its solid-state stability but potentially limiting dissolution rates in biological fluids [2] [7].
Benzamide-pyrimidine hybrids constitute an emerging privileged scaffold class in medicinal chemistry due to their dual-targeting capability and structural diversity. The benzamide moiety provides a rigid hydrophobic core capable of π-π stacking with protein aromatic residues, while the dihydroxypyrimidine ring offers metal-chelating potential and extensive hydrogen-bonding networks. Such hybrids demonstrate exceptional versatility across therapeutic areas:
The resurgence of hybrid scaffolds in drug discovery (evident in FDA-approved agents like lapatinib and vandetanib) underscores their therapeutic value. Benzamide-pyrimidine hybrids specifically bridge traditional medicinal chemistry with fragment-based design, enabling exploration of challenging biological targets including protein-protein interfaces and allosteric kinase pockets [4] [9].
Table 3: Representative Bioactive Compounds Featuring Benzamide-Pyrimidine Hybrid Scaffolds
Compound Name | Structural Features | Reported Activities |
---|---|---|
N-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide | Carbamoyl substitution | Enhanced kinase selectivity |
N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)aniline | Aniline linkage | Antiproliferative activity |
Lapatinib (Tykerb®) | Quinazoline core | EGFR/HER2 dual inhibition |
Vandetanib (Zactima®) | Quinazoline substitution | VEGFR inhibition |
N-hydroxy-2-(4-methylbenzamido)benzamide | Hydroxamic acid derivative | Broad-spectrum antibacterial |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7